molecular formula C18H18ClN3O3S B15241289 Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate

Cat. No.: B15241289
M. Wt: 391.9 g/mol
InChI Key: VZKIJDDQTFOMMB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, an oxazole ring, and a chlorophenyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate typically involves multi-step reactions. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, disrupting their normal function. This compound may inhibit enzyme activity or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate is unique due to its combination of a thiazole ring, an oxazole ring, and a chlorophenyl group.

Biological Activity

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate, with CAS Number 1092959-64-2, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

  • Molecular Formula : C18H18ClN3O3S
  • Molecular Weight : 391.87 g/mol
  • IUPAC Name : Ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:

  • In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.096 μM to over 10 μM depending on the specific derivative and its mechanism of action .
CompoundCell LineIC50 (μM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF70.096
Compound X (similar structure)A5491.85 - 2.81

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE, which is crucial in treating neurological disorders .
  • Carbonic Anhydrase : Some derivatives have demonstrated inhibitory activity against carbonic anhydrase, which is significant in cancer treatment due to its role in tumor growth and metastasis .

The biological activity of this compound may involve:

  • Targeting Receptor Tyrosine Kinases (RTKs) : Compounds with similar structures have been identified as inhibitors of various RTKs, including those involved in angiogenesis and tumor proliferation .

Case Studies

  • Study on Quinazoline Derivatives : A study explored quinazoline derivatives that share structural features with Ethyl 2-(2-(...)). These derivatives exhibited potent anticancer activity and were effective against multiple cancer cell lines, highlighting the importance of the thiazole and oxazole rings in enhancing biological activity .
    • Findings : The most potent compound showed an IC50 value of 0.11 µM against EGFR, suggesting a strong potential for development into therapeutic agents.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C18H18ClN3O3S/c1-4-24-15(23)9-14-10-20-18(26-14)22(3)16-11(2)25-17(21-16)12-5-7-13(19)8-6-12/h5-8,10H,4,9H2,1-3H3

InChI Key

VZKIJDDQTFOMMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N(C)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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